molecular formula C7H11N3O B12458061 N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine

N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B12458061
M. Wt: 153.18 g/mol
InChI Key: QESYGHRTVFHGAW-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as an inhibitor of certain enzymes, affecting their activity and function .

Comparison with Similar Compounds

N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:

    N-(1-phenylethylidene)hydroxylamine: This compound has a similar structure but with a phenyl group instead of a pyrazolyl group.

    N-(1-methylpropylidene)hydroxylamine: This compound has a similar structure but with a propyl group instead of a pyrazolyl group.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESYGHRTVFHGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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